molecular formula C9H9FO2 B187068 Methyl 2-fluoro-6-methylbenzoate CAS No. 197516-57-7

Methyl 2-fluoro-6-methylbenzoate

Cat. No.: B187068
CAS No.: 197516-57-7
M. Wt: 168.16 g/mol
InChI Key: CTCSAWGFOPOVEU-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Systems in Contemporary Synthetic Design

Fluorinated aromatic compounds are a class of organic molecules featuring an aromatic ring with one or more fluorine atoms attached. numberanalytics.com The introduction of fluorine into these systems dramatically alters their physical, chemical, and biological characteristics compared to their non-fluorinated counterparts. numberanalytics.comresearchgate.net As the most electronegative element, fluorine exerts strong inductive effects, withdrawing electron density from the aromatic ring. researchgate.netnumberanalytics.com This modification can lead to increased metabolic stability, enhanced lipophilicity, and improved bioavailability, properties that are highly desirable in medicinal chemistry. numberanalytics.com Consequently, up to a quarter of all pharmaceuticals on the market contain at least one fluorine atom. rsc.org Fluorine-containing aromatics are integral to a wide array of drugs, including anti-inflammatory agents, analgesics, and antibacterials, as well as agrochemicals such as herbicides and fungicides. researchgate.net Beyond pharmaceuticals, these compounds are crucial in materials science for creating advanced polymers like polytetrafluoroethylene (PTFE) and materials for organic light-emitting diodes (OLEDs), valued for their high thermal stability and chemical resistance. numberanalytics.comacs.org

Overview of Ester Functionality in Chemical Transformations

Esters are a fundamental class of organic compounds defined by a carbonyl group connected to an oxygen atom, which is in turn bonded to another organic group (R-COO-R'). numberanalytics.comnumberanalytics.com They are derived from the reaction of a carboxylic acid with an alcohol, a process known as esterification. wikipedia.orgyoutube.com This functional group is pivotal in organic chemistry, serving as a key intermediate in numerous synthetic pathways for creating complex molecules. numberanalytics.comsolubilityofthings.com Esters are structurally flexible due to the low energy barrier for rotation around the C-O-C bonds, which influences their physical properties, making them generally more volatile and having lower melting points than corresponding amides. wikipedia.org The ester group's reactivity is centered on the polarized carbonyl carbon, making it susceptible to nucleophilic attack. numberanalytics.com This reactivity allows for a variety of important chemical transformations, including hydrolysis (saponification) to yield a carboxylic acid and an alcohol, and transesterification, where the alcohol component is exchanged. numberanalytics.com Esters also participate in carbon-carbon bond-forming reactions, such as the Claisen condensation, which produces β-keto esters. numberanalytics.comwikipedia.org

Contextualization of Methyl 2-fluoro-6-methylbenzoate within Benzoate (B1203000) Ester Research

This compound (CAS No. 197516-57-7) is a substituted benzoate ester that combines the structural features of a fluorinated aromatic system and an ester functional group. scbt.comsynquestlabs.com Its significance in research stems from its utility as a chemical building block. The parent acid, 2-fluoro-6-methylbenzoic acid, is a key intermediate in the synthesis of important pharmaceutical agents. ossila.com For instance, it is used to create epidermal growth factor receptor (EGFR) inhibitors and is a crucial component in the synthesis of Avacopan, a drug used to treat ANCA-associated vasculitis. ossila.com Given that the ester can be readily hydrolyzed back to the parent carboxylic acid, this compound serves as a valuable and stable precursor in multi-step synthetic sequences, protecting the carboxylic acid functionality while other parts of the molecule are modified. The presence of both a fluorine atom and a methyl group ortho to the ester creates a unique electronic and steric environment, making it a target for the development of novel chemical scaffolds in medicinal and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCSAWGFOPOVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648645
Record name Methyl 2-fluoro-6-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197516-57-7
Record name Methyl 2-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-6-methylbenzoate
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Synthetic Methodologies for Methyl 2 Fluoro 6 Methylbenzoate

Direct Esterification Approaches

The most straightforward route to methyl 2-fluoro-6-methylbenzoate is the direct esterification of 2-fluoro-6-methylbenzoic acid. This transformation can be accomplished using classic acid-catalyzed methods.

Acid-Catalyzed Esterification of 2-Fluoro-6-methylbenzoic Acid

The Fischer-Speier esterification, a cornerstone of organic synthesis, is a common method for the preparation of this compound from 2-fluoro-6-methylbenzoic acid. uomustansiriyah.edu.iqtcu.edu This acid-catalyzed equilibrium reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of methanol. Subsequent dehydration yields the desired ester. uomustansiriyah.edu.iq

A typical laboratory procedure involves dissolving 2-fluoro-6-methylbenzoic acid in methanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for several hours to drive the reaction towards completion. uomustansiriyah.edu.iqyoutube.com The use of excess methanol not only acts as a reagent but also as the solvent, helping to shift the equilibrium in favor of the product.

Reactant Reagent Catalyst Solvent Conditions Product
2-Fluoro-6-methylbenzoic AcidMethanolSulfuric AcidMethanolRefluxThis compound

Optimization of Esterification Protocols

To maximize the yield of this compound, several optimization strategies can be employed for the esterification reaction. A key challenge in Fischer esterification is the reversible nature of the reaction. tcu.edu One common approach to drive the equilibrium forward is the removal of water as it is formed, often achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Another critical parameter is the choice and amount of catalyst. While sulfuric acid is effective, other catalysts such as boron trifluoride etherate (BF₃·OEt₂) can also be utilized. Recent studies have also explored the use of solid acid catalysts, which can offer advantages in terms of easier separation and catalyst recycling. For instance, a zirconium/titanium solid acid catalyst has been shown to be effective for the esterification of substituted benzoic acids. mdpi.com

Reaction temperature and time are also crucial factors. While heating is necessary to achieve a reasonable reaction rate, prolonged exposure to high temperatures can lead to side reactions. Therefore, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Approaches via Carboxylic Acid Precursors

The synthesis of this compound is intrinsically linked to the availability of its precursor, 2-fluoro-6-methylbenzoic acid. ossila.comscbt.com This ortho-substituted benzoic acid is a key intermediate in the synthesis of various biologically active molecules, including epidermal growth factor receptor (EGFR) inhibitors and the vasculitis treatment avacopan. ossila.com

Preparation of 2-Fluoro-6-methylbenzoic Acid

Several synthetic strategies have been developed for the preparation of 2-fluoro-6-methylbenzoic acid, primarily relying on nucleophilic aromatic substitution and carbonylation reactions.

One of the most powerful methods for constructing substituted aromatic rings is through directed ortho-metalation (DoM). In this strategy, a directing group on the aromatic ring facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with an electrophile.

For the synthesis of 2-fluoro-6-methylbenzoic acid, 2-fluorotoluene (B1218778) can serve as the starting material. The fluorine atom can act as a weak directing group, and in combination with the methyl group, can influence the regioselectivity of the lithiation. Treatment of 2-fluorotoluene with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in a suitable solvent such as tetrahydrofuran (B95107) (THF) at low temperatures can generate the 6-lithio-2-fluorotoluene intermediate. Subsequent quenching of this organolithium species with carbon dioxide (in the form of dry ice) followed by an acidic workup yields the desired 2-fluoro-6-methylbenzoic acid.

An alternative nucleophilic substitution approach involves the use of a Grignard reagent. Starting from 2-bromo-6-fluorotoluene, the corresponding Grignard reagent, 2-fluoro-6-methylphenylmagnesium bromide, can be prepared by reacting it with magnesium metal in an ethereal solvent like THF. This organometallic intermediate can then be carboxylated by bubbling carbon dioxide gas through the solution or by pouring the Grignard reagent over crushed dry ice. Acidic workup then provides 2-fluoro-6-methylbenzoic acid. A patent for the preparation of the analogous 2-bromo-6-fluorobenzoic acid describes the reaction of 1,2-dibromo-6-fluorobenzene with isopropylmagnesium chloride followed by the addition of dry ice. google.comgoogle.com

Starting Material Reagents Intermediate Product
2-Fluorotoluene1. n-BuLi or s-BuLi2. CO₂ (dry ice)3. H₃O⁺6-Lithio-2-fluorotoluene2-Fluoro-6-methylbenzoic Acid
2-Bromo-6-fluorotoluene1. Mg, THF2. CO₂ (dry ice)3. H₃O⁺2-Fluoro-6-methylphenylmagnesium bromide2-Fluoro-6-methylbenzoic Acid

Palladium-catalyzed carbonylation reactions offer another efficient route to carboxylic acid derivatives. This methodology involves the reaction of an aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.

In a relevant example, the synthesis of methyl 2-chloro-6-methylbenzoate was achieved through the efficient carbonylation of 3-chloro-2-iodotoluene (B1584102) in methanol. researchgate.net This suggests that a similar strategy could be applied to synthesize this compound directly from 2-fluoro-6-iodotoluene. The reaction would involve the palladium-catalyzed insertion of carbon monoxide into the carbon-iodine bond, followed by trapping of the resulting acyl-palladium intermediate with methanol to yield the methyl ester. Subsequent hydrolysis of the ester would then provide 2-fluoro-6-methylbenzoic acid. This approach is particularly attractive for large-scale synthesis as it can proceed with high efficiency. researchgate.net

Diazotization and Halogen Exchange Methods

The introduction of a fluorine atom onto an aromatic ring can be effectively achieved through diazotization of an amino group, followed by a halogen exchange reaction, commonly known as the Balz-Schiemann reaction. This method is particularly useful when the corresponding aniline (B41778) precursor is readily available. The general sequence involves the conversion of an amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by thermal or photochemical decomposition of the resulting diazonium fluoroborate salt to yield the fluoroaromatic compound.

For the synthesis of this compound, this would typically start from methyl 2-amino-6-methylbenzoate. The amino group is first converted to a diazonium salt, which is then subjected to fluorination.

Starting MaterialReagentsProduct
Methyl 2-amino-6-methylbenzoate1. NaNO₂, HBF₄ 2. HeatThis compound

Functional Group Interconversions on the Benzoic Acid Scaffold

An alternative approach to constructing this compound involves the modification of functional groups on a pre-existing benzoic acid or benzoate (B1203000) ring. This strategy relies on the strategic conversion of one functional group into another to arrive at the target molecule.

A common precursor for this type of synthesis is 2-fluoro-6-methylbenzoic acid. ossila.comnih.govnih.gov This commercially available starting material can be directly esterified to yield the desired product. Standard esterification procedures, such as the Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), are typically effective.

Starting MaterialReagentsProduct
2-Fluoro-6-methylbenzoic acid ossila.comnih.govnih.govMethanol, H₂SO₄ (cat.)This compound uni.lusynquestlabs.comsigmaaldrich.com

Another potential route could involve the conversion of a hydroxyl group to a fluorine atom. For instance, starting from methyl 2-hydroxy-6-methylbenzoate, a nucleophilic fluorination reaction could be employed. However, such reactions on aromatic rings are generally more challenging than the Balz-Schiemann reaction.

Multi-step Synthetic Sequences

More elaborate synthetic strategies often involve multiple steps to build the required substitution pattern on the aromatic ring. These sequences can offer greater flexibility and control over regioselectivity.

Strategies Involving Methyl Group Modification on the Benzoic Acid Ring

In some instances, the synthesis may proceed through a pathway that modifies a substituent that is a precursor to the methyl group. For example, a hydroxymethyl group could be reduced, or a carboxyl group could be converted to a methyl group through a series of reactions. While less direct, these methods can be advantageous if the starting materials are more accessible. A hypothetical route could involve the radical bromination of the methyl group on 2-fluoro-6-methylbenzoic acid, followed by further functionalization, although this specific example leads to a different final product. ossila.com

Routes from Substituted Halobenzoates

The synthesis can also commence from a di- or tri-substituted halobenzoate, where one of the halogens is subsequently replaced or another functional group is introduced. For example, a starting material like methyl 4-bromo-2-fluoro-6-methylbenzoate could potentially be de-brominated to afford the target compound. bldpharm.com This approach relies on the selective removal of one halogen while retaining the others.

Another strategy could involve the introduction of the methyl group onto a pre-existing fluorinated benzoate ring. For instance, a suitably protected methyl 2-fluoro-6-halobenzoate could undergo a cross-coupling reaction with an organometallic reagent, such as an organocuprate or a Grignard reagent in the presence of a suitable catalyst, to introduce the methyl group.

Advanced Synthetic Techniques: Flow Chemistry Applications

Regioselective Synthesis Considerations

The synthesis of this compound requires precise control over the placement of the three different substituents on the benzene (B151609) ring. The choice of starting material and the sequence of reactions are critical in achieving the desired 2,6-disubstitution pattern.

Directing Effects: The electronic properties of the substituents play a crucial role in directing incoming electrophiles. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The methoxycarbonyl group is a meta-director. These directing effects must be carefully considered when planning electrophilic aromatic substitution reactions.

Steric Hindrance: The presence of two ortho-substituents in the target molecule introduces significant steric hindrance. This can influence the feasibility and outcome of certain reactions. For instance, esterification of the highly hindered 2-fluoro-6-methylbenzoic acid may require more forcing conditions compared to less substituted benzoic acids.

Starting Material Control: The most straightforward approach to ensure regioselectivity is to start with a precursor that already contains the desired substitution pattern or a scaffold that allows for the unambiguous introduction of the remaining functional groups. The use of 2-fluoro-6-methylbenzoic acid is a prime example of this strategy. ossila.comnih.govnih.gov

Chemical Reactivity and Transformation Studies of Methyl 2 Fluoro 6 Methylbenzoate

Ester Hydrolysis and Transesterification Reactions

The ester moiety in Methyl 2-fluoro-6-methylbenzoate is a primary site for chemical transformation, most notably through hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester bond to yield the corresponding carboxylic acid or a new ester, respectively.

Kinetic and Mechanistic Investigations of Ester Hydrolysis

The hydrolysis of this compound to 2-fluoro-6-methylbenzoic acid can be achieved under either acidic or basic conditions. The mechanism of this transformation is significantly influenced by the steric hindrance around the carbonyl group, which is flanked by two ortho substituents (fluorine and a methyl group).

Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. However, for sterically hindered esters like this compound, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism may become competitive or even dominant. stackexchange.com In the BAl2 pathway, the hydroxide ion acts as a nucleophile and attacks the methyl carbon of the ester in an SN2 reaction, displacing the carboxylate as the leaving group. stackexchange.com The significant steric hindrance provided by the ortho-substituents in this compound would be expected to slow down the rate of the typical BAc2 mechanism, making the BAl2 pathway more plausible than for unhindered esters. stackexchange.com

Hydrolysis Mechanism Description Relevance to this compound
BAc2 (Base-catalyzed Acyl-Oxygen Cleavage) Nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of methoxide.This is the common mechanism for ester hydrolysis, but it is likely hindered in this case.
BAl2 (Base-catalyzed Alkyl-Oxygen Cleavage) SN2 attack of hydroxide on the ester's methyl group, with the carboxylate as the leaving group.This mechanism is favored in cases of significant steric hindrance around the carbonyl group, which is present here. stackexchange.com

Enzymatic Transformations of the Ester Moiety

Enzymatic hydrolysis represents a mild and selective alternative to chemical hydrolysis. Lipases and esterases are commonly employed for this purpose, offering high chemo-, regio-, and enantioselectivity under environmentally benign conditions. While specific studies on the enzymatic transformation of this compound are not extensively documented, the principles of enzymatic catalysis suggest its feasibility. The success of such a transformation would depend on the ability of the enzyme's active site to accommodate the sterically hindered substrate. The fluorinated and methylated aromatic ring might influence substrate binding and the rate of catalysis. This approach could be particularly valuable for producing 2-fluoro-6-methylbenzoic acid without the need for harsh reagents and high temperatures.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated and directed by three different substituents: the electron-withdrawing ester group (-COOCH₃), the electron-withdrawing but ortho, para-directing fluorine atom (-F), and the electron-donating and ortho, para-directing methyl group (-CH₃). The interplay of these groups determines the potential for and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed to a position on the ring that is most activated by the existing substituents. The ester group is a deactivating group and a meta-director. scribd.com Conversely, the methyl group is an activating group and an ortho, para-director, while the fluorine atom is a deactivating group but an ortho, para-director.

The directing effects of these groups are as follows:

-COOCH₃ (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

-F (at C2): Directs incoming electrophiles to its ortho (C3) and para (C6, which is occupied) positions.

-CH₃ (at C6): Directs incoming electrophiles to its ortho (C5) and para (C2, which is occupied) positions.

Considering these combined effects, the positions C3 and C5 are the most likely sites for electrophilic attack. The activating effect of the methyl group and the directing effect of the fluorine atom both favor substitution at C3 and C5. The deactivating ester group also directs to these positions. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to yield a mixture of 3- and 5-substituted products. For instance, nitration of methyl benzoate (B1203000) with a mixture of nitric and sulfuric acid yields primarily the meta-substituted product. scribd.comyoutube.com A similar outcome would be expected for this compound, with the substitution occurring at the positions meta to the ester group.

Position Influence of -COOCH₃ (meta-director) Influence of -F (ortho, para-director) Influence of -CH₃ (ortho, para-director) Overall Likelihood of Electrophilic Attack
C3 FavoredFavored (ortho)NeutralHigh
C4 NeutralNeutralNeutralLow
C5 FavoredNeutralFavored (ortho)High

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of the fluorine atom, which can act as a good leaving group. SNAr reactions are favored on electron-poor aromatic rings, and the electron-withdrawing nature of the ester group contributes to this. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate (a Meisenheimer complex). nih.gov

For a nucleophile to displace the fluorine atom at C2, it would attack this position, forming a resonance-stabilized carbanion. The stability of this intermediate is enhanced by the electron-withdrawing ester group at the ortho position. Reactions of this type have been observed in related fluorinated aromatic compounds, where the fluorine is displaced by various nucleophiles such as amines, alkoxides, or organolithium reagents. researchgate.netacgpubs.org The presence of multiple fluorine atoms on a ring generally increases the rate of nucleophilic aromatic substitution. acgpubs.org While this compound has only one fluorine, its position ortho to an electron-withdrawing group makes SNAr a viable transformation pathway.

Reactions Involving the Methyl Group

The benzylic methyl group in this compound is susceptible to reactions characteristic of such positions, most notably radical halogenation. This type of reaction allows for the functionalization of the methyl group, which can then be used as a handle for further synthetic transformations.

A key example of this reactivity is seen in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor, where the closely related compound 2-fluoro-6-methylbenzoic acid undergoes radical bromination of its methyl group. ossila.com This reaction is typically initiated by light or a radical initiator (like AIBN) in the presence of a bromine source such as N-bromosuccinimide (NBS). The resulting benzylic bromide is a versatile intermediate. For example, it can readily undergo nucleophilic substitution reactions. In the reported synthesis, the benzylic bromide is reacted with phthalimide (B116566) in a nucleophilic substitution to introduce a nitrogen-containing functional group. ossila.com This two-step sequence of radical bromination followed by nucleophilic substitution highlights a powerful strategy for elaborating the structure of molecules containing a tolyl moiety.

Reaction Type Reagents Product Synthetic Utility
Radical Bromination N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Methyl 2-(bromomethyl)-6-fluorobenzoateCreates a reactive benzylic bromide handle.
Nucleophilic Substitution Nucleophile (e.g., Phthalimide, Azide, Cyanide)Varied, depending on the nucleophile.Allows for the introduction of a wide range of functional groups at the benzylic position.

Benzylic Functionalization (e.g., Radical Bromination)

The methyl group of this compound is susceptible to benzylic functionalization, most notably through radical bromination. This reaction, typically a Wohl-Ziegler bromination, allows for the introduction of a bromine atom at the benzylic position, creating a valuable intermediate for further nucleophilic substitution. ossila.comnih.gov The process generally involves the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. researchgate.net

In a reaction analogous to that seen with 2-fluoro-6-methylbenzoic acid, the methyl group can be selectively brominated. ossila.com This transformation yields Methyl 2-fluoro-6-(bromomethyl)benzoate, a versatile building block. The newly introduced bromomethyl group can readily react with a wide range of nucleophiles to construct more complex molecules.

Table 1: Representative Conditions for Benzylic Bromination
ReagentInitiatorSolventConditionsProduct
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon tetrachloride (CCl₄) or (Trifluoromethyl)benzeneReflux or PhotochemicalMethyl 2-fluoro-6-(bromomethyl)benzoate

Oxidation Reactions at the Methyl Position

The benzylic methyl group can also be a site for oxidation reactions. Depending on the strength and type of the oxidizing agent, the methyl group can be converted into an aldehyde, a carboxylic acid, or other oxygenated functionalities. For instance, studies on the related compound 2-fluoro-6-methyltoluene have shown that the methyl group can be oxidized to an aldehyde using chromyl chloride (CrO₂Cl₂). This suggests that a controlled oxidation of this compound could potentially yield Methyl 2-formyl-6-fluorobenzoate.

More vigorous oxidation conditions, for example using potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the formation of 2-fluoro-6-(methoxycarbonyl)benzoic acid. This transformation is a common method for converting alkyl side chains on an aromatic ring into carboxylic acids.

Table 2: Potential Oxidation Reactions at the Methyl Position
Oxidizing AgentPotential ProductReaction Type
Chromyl chloride (CrO₂Cl₂)Methyl 2-formyl-6-fluorobenzoatePartial Oxidation
Potassium permanganate (KMnO₄)2-Fluoro-6-(methoxycarbonyl)benzoic acidComplete Oxidation

Reactions Involving the Fluoro Group

The carbon-fluorine bond is the strongest single bond to carbon, making the fluoro group on an aromatic ring generally unreactive. researchgate.net However, under specific conditions, it can participate in displacement and coupling reactions.

Fluorine Displacement Reactions

Nucleophilic aromatic substitution (SNAr) of an aryl fluoride (B91410) is a challenging transformation but can be achieved if the aromatic ring is sufficiently activated by electron-withdrawing groups. msu.edu In this compound, the methyl ester group provides some electron-withdrawing character, which can facilitate nucleophilic attack. Research has shown that fluoroarenes bearing electron-deficient substituents can react with nucleophiles. For example, studies on related systems have demonstrated that fluoroarenes can react with primary amines in the presence of a strong base like potassium tert-butoxide (tBuOK) to form N-aryl products via nucleophilic substitution of the fluorine atom. acs.org This suggests that under suitable conditions, the fluorine atom in this compound could be displaced by strong nucleophiles.

Cross-Coupling Reactions

The activation of C-F bonds for transition metal-catalyzed cross-coupling reactions is a significant area of research. numberanalytics.com While more challenging than for other aryl halides, methods have been developed that allow aryl fluorides to participate in important bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.netrsc.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with a boronic acid, catalyzed by a palladium complex. The activation of the C-F bond for this reaction is difficult due to its high bond dissociation energy. researchgate.net However, specialized catalytic systems, often employing electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the oxidative addition of palladium to the C-F bond, particularly in electron-deficient aryl fluorides. rsc.org While specific studies on this compound are not widely reported, the principles of C-F bond activation suggest that under optimized conditions with a suitable palladium or nickel catalyst, it could potentially undergo Suzuki-Miyaura coupling with various boronic acids to form biaryl compounds.

Buchwald-Hartwig Amination Studies

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination of aryl fluorides is a challenging but feasible transformation. This reaction couples an aryl halide with an amine, again typically using a palladium catalyst. The success of the reaction hinges on a catalytic system capable of cleaving the strong C-F bond. Research has demonstrated that fluoroarenes can react with amines to generate N-aryl-substituted products. acs.org This transformation, which is effectively a Buchwald-Hartwig-type amination, often requires specific catalysts and conditions to proceed efficiently. For this compound, a potential pathway would involve its reaction with a primary or secondary amine in the presence of a suitable palladium-ligand complex and a base to yield the corresponding N-aryl amine derivative.

Other Palladium-Catalyzed Coupling Reactions

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, this compound can theoretically participate in a variety of other palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom ortho to the ester group can influence the electronic properties of the aromatic ring and the reactivity of the C-F bond, presenting both challenges and opportunities for catalytic transformations. While specific literature examples for this compound are limited in these contexts, the reactivity of analogous aryl fluorides and benzoates allows for the extrapolation of potential synthetic routes.

Key among these transformations are palladium-catalyzed cyanation, amination, and carbonylation reactions. These methods are invaluable for introducing important functional groups into aromatic systems, leading to the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto an aromatic ring is a significant transformation, as nitriles can be readily converted into a wide range of other functional groups, including carboxylic acids, amines, and amides. Palladium-catalyzed cyanation of aryl halides and triflates has become a powerful tool in organic synthesis. For a substrate like this compound, the C-F bond is generally unreactive under typical palladium-catalyzed cyanation conditions that target C-Br or C-I bonds. However, derivatization to introduce a more reactive leaving group, such as a triflate or a nonaflate, at a different position on the ring would enable such couplings. More advanced catalytic systems are also being developed for the challenging C-F bond activation.

General conditions for palladium-catalyzed cyanation often involve a palladium precursor, a phosphine ligand, and a cyanide source.

Catalyst SystemCyanide SourceTypical ConditionsPotential Product
Pd(OAc)₂ / LigandZn(CN)₂Toluene, 80-120 °CMethyl 2-cyano-6-methylbenzoate (from a derivatized precursor)
Pd₂(dba)₃ / LigandK₄[Fe(CN)₆]DMA, 100-140 °CMethyl 2-cyano-6-methylbenzoate (from a derivatized precursor)
[Pd(NHC)] complexesAcetone cyanohydrinVarious solvents, rt-100 °CMethyl 2-cyano-6-methylbenzoate (from a derivatized precursor)

The table represents generalized conditions and the expected product from a suitably derivatized precursor of this compound.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO). These reactions are highly versatile for the synthesis of carboxylic acids, esters, amides, and ketones. For this compound, a potential carbonylation reaction could involve the activation of the C-F bond, though this remains a significant challenge. A more feasible approach would involve a precursor with a more labile leaving group. For instance, the carbonylation of an aryl iodide precursor, 3-chloro-2-iodotoluene (B1584102), has been shown to efficiently produce methyl 2-chloro-6-methylbenzoate, a structurally similar compound. researchgate.net This suggests that a corresponding iodo-analogue of this compound could be a viable substrate for carbonylation.

The reaction typically proceeds in the presence of a palladium catalyst, a ligand, a base, and an alcohol or amine to trap the resulting acylpalladium intermediate.

Substrate (Analogue)Catalyst SystemCO PressureConditionsProduct (Analogue)
3-chloro-2-iodotoluene researchgate.netPd(OAc)₂ / dppf1-10 atmMethanol (B129727), Base, 80-120 °CMethyl 2-chloro-6-methylbenzoate researchgate.net

This table illustrates a carbonylation reaction on a compound analogous to a potential precursor for this compound.

Cyclization and Heterocycle Formation via Derivatization

The structural framework of this compound serves as a valuable starting point for the synthesis of various heterocyclic systems through strategic derivatization and subsequent cyclization reactions. The ortho-fluoro and -methyl substituents, along with the ester functionality, provide multiple reaction sites for elaboration into complex molecular architectures. These heterocyclic products are of significant interest in medicinal chemistry and materials science.

A key strategy involves the derivatization of the methyl group or the ester functionality, followed by an intramolecular cyclization. Another approach is the conversion of the ester to a nitrile, which is a versatile precursor for many heterocycles.

Derivatization of the Methyl Group

The methyl group can be functionalized through free-radical halogenation to introduce a reactive handle. For instance, the radical bromination of 2-fluoro-6-methylbenzoic acid, the parent acid of the title compound, has been utilized in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor. ossila.com This introduces a benzylic bromide that is susceptible to nucleophilic substitution, which can be a key step in a cyclization sequence.

Synthesis of 2-Fluoro-6-methylbenzonitrile

The conversion of the ester group of this compound to a nitrile would yield 2-fluoro-6-methylbenzonitrile. chemimpex.comsigmaaldrich.com This transformation opens up a plethora of possibilities for heterocycle synthesis, as the nitrile group can participate in various cyclization reactions. For example, it can react with binucleophiles to form five- or six-membered heterocyclic rings.

Intramolecular Cyclization Strategies

By introducing a suitable functional group at the benzylic position of the methyl group, intramolecular cyclization can lead to the formation of fused ring systems. For example, if the ester is hydrolyzed to the carboxylic acid and the methyl group is converted to a (2-aminoethyl) group, an intramolecular amidation could lead to a lactam.

An example of a cyclization involving a related benzoic acid derivative is the reaction of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, which undergoes thermal cyclization to form a chromene derivative. mdpi.com While the substitution pattern is different, this illustrates the potential for intramolecular reactions of functionalized benzoic acid esters to yield heterocyclic systems.

Starting Material DerivativeReaction TypeConditionsHeterocyclic Product
2-Fluoro-6-(bromomethyl)benzoic acid derivativeIntramolecular nucleophilic substitutionBaseFused lactone or lactam
2-Fluoro-6-methylbenzonitrileReaction with a 1,2-diamineAcid or metal catalystSubstituted benzimidazole
2-Amino-6-fluoro-benzoic acid derivativeReaction with a β-ketoesterThermal, acid or base catalysisSubstituted quinolinone

This table provides hypothetical examples of heterocycle formation starting from derivatives of this compound.

The synthesis of 6-fluoro benzothiazole (B30560) substituted pyrazolo azetidinones from 3-chloro-4-fluoro aniline (B41778) demonstrates a multi-step synthesis of complex heterocycles where a fluoroaniline (B8554772) is a key starting material. derpharmachemica.com This highlights the utility of fluorinated aromatics in the construction of biologically active heterocyclic scaffolds.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-fluoro-6-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced techniques, offers a comprehensive analytical picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons on the benzene (B151609) ring would be expected. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine and ester groups, as well as the electron-donating character of the methyl group. The coupling between adjacent protons (J-coupling) would result in specific splitting patterns, aiding in the assignment of each signal to a particular proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Aromatic H (C3-H)7.0 - 7.2TripletJ ≈ 8.0
Aromatic H (C4-H)7.3 - 7.5Triplet of doubletsJ ≈ 8.0, 5.0
Aromatic H (C5-H)6.9 - 7.1TripletJ ≈ 8.0
Methoxy (B1213986) (-OCH₃)3.8 - 4.0Singlet-
Methyl (-CH₃)2.3 - 2.5Singlet-

Note: The predicted values are based on empirical data for similar substituted benzene derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 165-175 ppm). The aromatic carbons' chemical shifts are influenced by the substituents, with the carbon attached to the fluorine atom exhibiting a characteristic large C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
Carbonyl (C=O)165 - 170-
C1 (C-COOCH₃)120 - 125-
C2 (C-F)158 - 163Large (¹JCF ≈ 240-260)
C3115 - 120Small (²JCF ≈ 20-25)
C4130 - 135Small (³JCF ≈ 5-10)
C5125 - 130Small (⁴JCF ≈ 1-3)
C6 (C-CH₃)135 - 140Small (³JCF ≈ 5-10)
Methoxy (-OCH₃)50 - 55-
Methyl (-CH₃)15 - 20-

Note: The predicted values are based on empirical data for similar substituted benzene derivatives and may vary depending on the solvent and experimental conditions.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for studying fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal. In the ¹⁹F NMR spectrum of this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to nearby protons would result in a complex multiplet, providing additional structural information.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to determine the spatial relationships between atoms, advanced NMR techniques such as 2D NMR are often employed in academic research.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment reveals through-space interactions between protons that are close to each other, which is particularly useful for confirming the ortho relationship of the fluoro and methyl substituents by observing a cross-peak between the methyl protons and the aromatic proton at C5.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Vibrational Assignment and Interpretation

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

C-O Stretch: The C-O stretching vibrations of the ester group would appear in the region of 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C-F Stretch: A strong absorption band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹, would be indicative of the C-F stretching vibration.

C-H Bends: Out-of-plane C-H bending vibrations of the substituted benzene ring would appear in the 800-900 cm⁻¹ region, and their specific pattern can provide information about the substitution pattern.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which are often strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumMedium
Aliphatic C-H Stretch2850 - 3000MediumStrong
Carbonyl (C=O) Stretch1720 - 1740StrongMedium
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
C-F Stretch1200 - 1300StrongWeak
Ester C-O Stretch1000 - 1300StrongMedium
Aromatic C-H Bend (out-of-plane)800 - 900StrongWeak

Note: These are general ranges and the exact positions and intensities can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the molecular formula of a synthesized compound by measuring its mass with very high accuracy. This compound has a molecular formula of C₉H₉FO₂. scbt.com The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is calculated to be 168.05865 Da. uni.lu

In a typical HRMS experiment, the compound is ionized, often by adding a proton to form the [M+H]⁺ adduct, which would have an expected m/z of 169.06593. uni.lu By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thereby confirming that the synthesized molecule is indeed C₉H₉FO₂.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct IonMolecular FormulaCalculated m/z
[M+H]⁺C₉H₁₀FO₂⁺169.06593
[M+Na]⁺C₉H₉FNaO₂⁺191.04787
[M-H]⁻C₉H₈FO₂⁻167.05137

Fragmentation Pattern Analysis

Upon electron impact, the molecule would first form a molecular ion [M]⁺• at m/z 168. The fragmentation of esters typically involves several key pathways:

Loss of the Methoxy Radical: A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This would produce a prominent acylium ion [M - 31]⁺. For this compound, this would result in the 2-fluoro-6-methylbenzoyl cation at m/z 137. This ion is expected to be a major peak in the spectrum.

Loss of the Ester Methyl Group: Cleavage can also occur at the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 153 [M - 15]⁺.

Fragmentation of the Aromatic Ring: The aromatic ring itself can fragment. The initial acylium ion at m/z 137 could lose carbon monoxide (CO, 28 Da) to form a fluorotolyl cation at m/z 109. Further fragmentation of this ion is also possible.

Analysis of the closely related Methyl 2-chloro-6-fluorobenzoate shows a base peak at m/z 157, corresponding to the loss of the methoxy group ([M-31]⁺), supporting this predicted primary fragmentation pathway. nih.gov

Table 2: Predicted Key Fragments for this compound in EI-MS

m/zProposed Fragment IonFormulaFragmentation Pathway
168Molecular Ion[C₉H₉FO₂]⁺•Ionization of parent molecule
1372-fluoro-6-methylbenzoyl cation[C₈H₆FO]⁺Loss of •OCH₃ from molecular ion
109Fluorotolyl cation[C₇H₆F]⁺Loss of CO from m/z 137 fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is used to study molecules with chromophores, particularly those with conjugated systems like aromatic rings. This compound, containing a substituted benzene ring conjugated with a carbonyl group, is expected to absorb in the UV region. The benzene ring typically exhibits absorption bands around 254 nm. The presence of the carbonyl group and fluorine substituent would be expected to cause a shift in the position (λmax) and intensity of these absorption bands. Specific experimental UV-Vis spectral data for this compound is not prominently featured in the surveyed academic literature.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them indispensable for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of organic compounds. In the synthesis of related structures like 4-fluoro-2-methylbenzoic acid, HPLC is used to monitor the reaction's progress, ensuring that the starting material is consumed before the reaction is stopped. google.com For this compound, a reverse-phase HPLC method would typically be employed for purity analysis. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water, would separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. Chemical suppliers often provide HPLC data to certify the purity of related compounds, such as Methyl 4-bromo-2-fluoro-6-methylbenzoate. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for volatile compounds like this compound. In a GC-MS analysis, the sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. nih.gov This allows for both the separation of impurities and their identification. GC-MS is a standard method for confirming the identity and assessing the purity of small molecule esters in academic and industrial laboratories.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. nih.gov DFT methods, such as B3LYP, are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. nih.govnih.gov

For Methyl 2-fluoro-6-methylbenzoate, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations often reveal that the ester group may have a slight torsional angle with respect to the benzene (B151609) ring due to steric hindrance from the ortho-substituents (fluorine and methyl groups). researchgate.net Studies on similar molecules like methyl benzoate (B1203000) show good agreement between DFT-calculated geometries and experimental data. nih.gov

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more complex calculations. While HF systematically overestimates vibrational frequencies and neglects electron correlation, it is valuable for providing fundamental insights into electronic structure. nih.govresearchgate.net

A comparative study using both HF and DFT methods on related benzoate esters has shown that while both methods can predict molecular structures reasonably well, DFT methods like B3LYP generally provide vibrational frequencies that are in better agreement with experimental values after applying a scaling factor. nih.govnih.gov For this compound, an HF calculation would serve as a baseline for comparison with DFT and more advanced correlated methods.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, molecular modeling and dynamics simulations can predict the behavior of molecules over time. These simulations use force fields, derived from both experimental data and quantum calculations, to model the interactions between atoms.

For this compound, molecular dynamics simulations could be used to study its conformational flexibility, particularly the rotation around the C-C bond connecting the ester group to the benzene ring and the rotation of the methyl group. Such simulations can also be used to predict bulk properties like density and heat capacity when studying the molecule in a condensed phase. Studies on similar molecules like methyl benzoate in solvents have utilized these techniques to understand solvation structures and dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies: Both DFT and HF methods can calculate the harmonic vibrational frequencies of this compound. nih.gov These theoretical frequencies are often scaled to correct for anharmonicity and the approximations inherent in the methods. nih.gov The calculated spectrum can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes, such as the C=O stretch of the ester, C-F stretching, and various aromatic ring vibrations. For the parent compound, methyl benzoate, detailed vibrational assignments have been reported based on DFT (B3LYP) and HF calculations. nih.govresearchgate.net

Illustrative Data: The following table demonstrates the kind of data that would be generated from a DFT calculation of vibrational frequencies for a molecule like this compound. The values are hypothetical and based on typical results for similar aromatic esters.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Typical Assignment
ν(C=O)~1720-1740Carbonyl stretch
ν(C-O)~1250-1300Ester C-O stretch
ν(Ar-H)~3050-3100Aromatic C-H stretch
ν(C-F)~1100-1200Carbon-Fluorine stretch
δ(CH₃)~1450-1470Methyl group bending

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, these calculations would predict the chemical shifts for the methyl protons, the methoxy (B1213986) protons, and the aromatic protons, taking into account the electronic effects of the fluorine, methyl, and ester substituents. The accuracy of these predictions is generally high enough to aid in the assignment of complex experimental NMR spectra. wisc.edu

Electronic Structure Analysis

Analysis of the electronic structure provides critical information about a molecule's reactivity and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be distributed primarily over the benzene ring, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. DFT calculations provide the energies and spatial distributions of these orbitals. Studies on similar aromatic compounds have shown that substituents significantly influence the HOMO and LUMO energies. nih.govresearchgate.net

Illustrative Data: This table shows representative HOMO-LUMO energy values that might be obtained from a DFT calculation on a substituted benzoate. The values are for illustrative purposes only.

ParameterIllustrative Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized, Lewis-like picture of the electron distribution. An NBO analysis of this compound would offer detailed insights into the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals.

Were the data available, a table summarizing the key donor-acceptor interactions, their stabilization energies E(2), and the occupancies of the orbitals would be presented here. Such a table would quantify the intramolecular interactions, such as those between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of the aromatic ring or the carbonyl group. These interactions are crucial for understanding the molecule's stability and reactivity.

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as specific NBO analysis data for this compound has not been found in published literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, an MEP map would likely show regions of negative potential (typically colored red) around the electronegative fluorine and oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. This visualization is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

A detailed description of the MEP map, including the values of the potential minima and maxima, would be provided in this section if the relevant research had been published.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly density functional theory (DFT), are frequently employed to investigate the mechanisms of chemical reactions. These studies can determine the transition state structures, activation energies, and reaction pathways for various transformations involving a molecule.

For this compound, computational studies could elucidate the mechanisms of reactions such as its synthesis via esterification of 2-fluoro-6-methylbenzoic acid. nih.gov Research in this area would involve calculating the geometries of reactants, intermediates, transition states, and products, and constructing a potential energy surface for the reaction. This would provide a detailed, step-by-step understanding of how the reaction proceeds.

If such computational studies were available, a data table summarizing the key calculated parameters for a given reaction would be included.

Table 2: Hypothetical Computational Data for a Reaction Involving this compound

Reaction StepCalculated Activation Energy (kcal/mol)
Data Not AvailableData Not Available
Data Not AvailableData Not Available

This table is for illustrative purposes only, as specific computational studies on the reaction mechanisms of this compound are not available in the literature.

Derivatives and Analogues of Methyl 2 Fluoro 6 Methylbenzoate

Synthesis of Structurally Modified Analogues

The structural modification of methyl 2-fluoro-6-methylbenzoate allows for the fine-tuning of its chemical and physical properties. Key synthetic strategies target the ester functionality, the aromatic ring, and the core benzoic acid structure.

The synthesis of various ester derivatives from the corresponding carboxylic acids is a fundamental transformation. For instance, the esterification of benzoic acids with methanol (B129727), catalyzed by a solid acid like a zirconium/titanium catalyst, provides a general method for preparing a series of methyl benzoate (B1203000) compounds. mdpi.com This approach offers the advantage of a reusable catalyst, contributing to greener chemistry. mdpi.com The reaction involves the activation of the carbonyl group by the Lewis acid, followed by nucleophilic attack of methanol and subsequent dehydration to yield the methyl ester. mdpi.com

Similarly, diethyl 2-fluoromalonate ester has been utilized as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. researchgate.net The process involves a nucleophilic aromatic substitution reaction with ortho-fluoronitrobenzene substrates, followed by decarboxylation and esterification. researchgate.net

A general procedure for synthesizing methyl esters from carboxylic acids involves reacting the acid with dimethyl carbonate in the presence of a zeolite catalyst at elevated temperatures and pressures. chemicalbook.com Another common laboratory method is the Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid. youtube.com

Modifications to the aromatic ring of this compound introduce additional functional groups that can significantly alter its reactivity and properties. For example, the synthesis of methyl 2-chloro-6-methylbenzoate can be achieved through the carbonylation of 3-chloro-2-iodotoluene (B1584102) in methanol with a palladium catalyst. researchgate.net This method is efficient and suitable for large-scale preparations. researchgate.net

The introduction of other substituents, such as nitro groups, can be accomplished through standard electrophilic aromatic substitution reactions, although the specific conditions would need to be optimized to control the regioselectivity due to the directing effects of the existing fluorine, methyl, and ester groups.

The hydrolysis of this compound yields its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. researchgate.netclearsynth.comoakwoodchemical.com This benzoic acid derivative is a key intermediate in the synthesis of various biologically active molecules. ossila.com For instance, it is a building block for an epidermal growth factor receptor (EGFR) inhibitor and the drug avacopan, which is used to treat certain types of vasculitis. ossila.com

The synthesis of 2-fluoro-6-methylbenzoic acid itself can be achieved through various routes. One method involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and separation of isomers. google.com

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound197516-57-7C9H9FO2168.16 scbt.com
2-Fluoro-6-methylbenzoic acid90259-27-1C8H7FO2154.14 oakwoodchemical.com
Methyl 2-chloro-6-methylbenzoateNot specifiedNot specifiedNot specified

Hydroxybenzoate analogues of this compound, such as methyl 2-fluoro-6-hydroxybenzoate, are valuable synthetic intermediates. biosynth.comsigmaaldrich.comchemicalbook.com These compounds can be synthesized through various methods, including the diazotization of an amino group followed by hydrolysis. A multi-step synthesis of 2-methoxy-6-methylbenzoic acid involves the reduction of 2-methyl-6-nitrobenzoic acid, followed by a one-pot diazotization, hydrolysis, and esterification to yield methyl 2-hydroxy-6-methylbenzoate. google.com This intermediate is then methylated to produce methyl 2-methoxy-6-methylbenzoate, which can be hydrolyzed to the final acid. google.com

The synthesis of various methyl hydroxy-methoxybenzoates has been reported, often involving regioselective protection and deprotection steps to control the position of the hydroxyl and methoxy (B1213986) groups. diva-portal.org For example, starting from dihydroxybenzoic acids, esterification is followed by selective acylation of the less hindered hydroxyl group, O-methylation, and subsequent deprotection to yield the desired hydroxy-methoxybenzoate isomer. diva-portal.org

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Methyl 2-fluoro-6-hydroxybenzoate72373-81-0C8H7FO3170.14 biosynth.com
Methyl 2-hydroxybenzoate119-36-8C8H8O3152.15 ymdb.ca
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate4707-47-5C10H12O4Not specified google.com

Methoxybenzoate analogues are another important class of derivatives. The synthesis of methyl 2-methoxy-6-methylbenzoate can be achieved by the methylation of methyl 2-hydroxy-6-methylbenzoate using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. google.com Another approach involves the reaction of o-anisic acid (2-methoxybenzoic acid) with dimethyl carbonate using a zeolite catalyst. chemicalbook.com

The synthesis of a variety of methyl hydroxy-methoxybenzoates demonstrates the versatility of synthetic strategies to create a library of related compounds. diva-portal.org For instance, methyl 2-fluoro-6-methoxybenzoate and its isomers are available as research chemicals. synquestlabs.com

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Methyl 2-methoxybenzoate606-45-1C9H10O3166.17 chemicalbook.com
Methyl 2-fluoro-6-methoxybenzoate178747-79-0C9H9FO3184.17
Methyl 2-methoxy-6-methylbenzoateNot specified in provided contextNot specified in provided contextNot specified in provided context

Comparative Reactivity Studies of Derivatives

Comparative reactivity studies of these derivatives are crucial for understanding the influence of different substituents on the chemical behavior of the molecule. For instance, the presence of a fluorine atom at the ortho position is known to influence the acidity of the corresponding benzoic acid and the reactivity of the ester group.

The synthesis of amides from various benzoic acid derivatives provides a platform for comparing their reactivity. A general method involves converting the carboxylic acid to its acid chloride using oxalyl chloride, followed by reaction with an amine. rsc.org The yields of these reactions can provide a qualitative measure of the relative reactivity of the starting benzoic acids.

The development of solid acid catalysts for esterification reactions has also enabled comparative studies. The catalytic activity of a titanium-zirconium solid acid was evaluated for the esterification of various benzoic acids with methanol, demonstrating the influence of different functional groups on the reaction rate and yield. mdpi.com

While detailed kinetic data is not extensively provided in the search results, the synthetic methodologies themselves hint at reactivity differences. For example, the conditions required for the carbonylation of 3-chloro-2-iodotoluene to form methyl 2-chloro-6-methylbenzoate suggest a high degree of reactivity under palladium catalysis. researchgate.net Further dedicated studies would be necessary to quantify the relative reaction rates and explore the mechanistic details of these transformations.

Scant Evidence of Advanced Derivatization for Complex Molecular Architectures of this compound

Despite the utility of similarly structured benzoate derivatives in the synthesis of complex molecules, a comprehensive review of available scientific literature reveals a notable absence of detailed research on the advanced derivatization of this compound for creating intricate molecular architectures. While its analogous carboxylic acid, 2-fluoro-6-methylbenzoic acid, has been utilized as a key building block in the development of pharmacologically active compounds, specific applications of the methyl ester in complex syntheses remain largely undocumented in publicly accessible research.

The structural motifs present in this compound, including a fluorinated and methylated benzene (B151609) ring with a methyl ester group, theoretically offer multiple sites for synthetic modification. The fluorine atom can influence the electronic properties of the aromatic ring and participate in specific coupling reactions. The methyl group is amenable to functionalization, and the ester moiety can be transformed into a variety of other functional groups. However, the translation of this potential into the construction of complex, polycyclic, or highly substituted molecular frameworks has not been a significant focus of reported research.

In contrast, the corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid, has been successfully employed in the synthesis of notable bioactive molecules. For instance, it is a documented precursor in the synthesis of an Epidermal Growth Factor Receptor (EGFR) inhibitor. In this pathway, the methyl group of the acid undergoes transformation, and the carboxylic acid moiety participates in amide bond formation to construct the final complex inhibitor. Another significant application is in the synthesis of Avacopan, a drug used for the treatment of certain autoimmune vasculitic disorders.

The lack of published data on the advanced derivatization of this compound suggests that for the synthesis of complex molecules, researchers may preferentially utilize the more reactive carboxylic acid, or that the specific steric and electronic properties of the methyl ester may present challenges or offer fewer advantages in known synthetic strategies. Consequently, there are no detailed research findings or established data tables to present on the use of this compound in the generation of advanced derivatives for complex molecular architectures.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The utility of Methyl 2-fluoro-6-methylbenzoate as a synthetic intermediate is most prominent in the field of medicinal chemistry, where it serves as a key starting material for a variety of biologically active compounds. Its structure is frequently incorporated into larger molecules designed to interact with specific biological targets.

2-Fluoro-6-methylbenzoic acid, the precursor to its methyl ester, is directly implicated in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ossila.com In a documented synthetic pathway, the methyl group of the benzoic acid undergoes a radical bromination reaction. ossila.com This initial step introduces a reactive handle that allows for a subsequent nucleophilic substitution with phthalimide (B116566). Finally, the carboxylic acid group is activated and coupled with an allosteric motif via an amination reaction to yield the final inhibitor, which has shown a potency of 340 nM. ossila.com

The compound is a crucial component in the synthesis of Avacopan, a C5a receptor (C5aR) antagonist approved for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis. ossila.comchemicalbook.com In the synthesis of Avacopan, 2-fluoro-6-methylbenzoic acid is first converted to its more reactive derivative, 2-fluoro-6-methylbenzoyl chloride. chemicalbook.com This acyl chloride is then used in an acylation step to form a key amide intermediate, which is further elaborated to produce the final Avacopan molecule. chemicalbook.com This integration highlights the role of the building block in constructing complex, clinically relevant APIs.

Research into novel therapeutics has identified 2-fluoro-6-methylbenzoic acid as a key building block for the creation of potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). This enzyme is a target for various inflammatory and autoimmune diseases. A study on the discovery of such inhibitors utilizes this fluorinated benzoic acid derivative as a starting material for the synthesis of the final active molecules.

The 2-fluoro-6-methylphenyl scaffold is integral to the development of inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt). RORC2 is a nuclear receptor that regulates the expression of pro-inflammatory cytokines and is a significant target for treating autoimmune diseases. Scientific literature describes the use of 2-fluoro-6-methylbenzoic acid in the synthesis of potent, selective, and orally bioavailable RORC2 inverse agonists. The methyl group on the fluorotoluene ring has been identified as an important structural feature for achieving high potency in these compounds.

The fluorinated phenyl moiety derived from this compound is also found in advanced heterocyclic structures like benzoxazoles, which are known for a wide spectrum of biological activities. nih.gov For instance, novel 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles have been synthesized and evaluated for their potential as anticancer agents. researchgate.net Some of these compounds demonstrated selective cytotoxicity against lung carcinoma cells, underscoring the value of incorporating this specific structural motif into more complex heterocyclic systems for drug discovery. researchgate.net

Data Tables

Table 1: Properties of this compound

Property Value Source
CAS Number 197516-57-7 scbt.com
Molecular Formula C₉H₉FO₂ scbt.com

| Molecular Weight | 168.16 g/mol | scbt.com |

Table 2: Summary of Applications in API Synthesis

Target / API Role of Building Block Key Synthetic Step Research Finding
EGFR Inhibitor Core structural component Radical bromination of the methyl group, followed by amidation of the carboxyl group. Forms an inhibitor with a potency of 340 nM. ossila.com
Avacopan Key starting material Acylation using 2-fluoro-6-methylbenzoyl chloride to form a critical amide bond. Essential for the total synthesis of this approved drug for ANCA-associated vasculitis. chemicalbook.com
PI3Kγ Inhibitor Precursor for inhibitor scaffold Serves as a foundational element for building the final potent and selective inhibitors. Used in the discovery of novel PI3Kγ inhibitors for inflammatory diseases.
RORC2 Inverse Agonist Core structural motif Incorporated as the key 2-fluoro-6-methylphenyl group in the final inverse agonist. The methyl group is noted as important for high potency against the RORC2 target.

| Benzoxazole Derivatives | Source of the fluoro-methyl-phenyl moiety | Used to construct benzoxazoles with potential anticancer activity. | Resulting compounds show selective cytotoxicity towards specific cancer cell lines. researchgate.net |

Agrochemistry Precursors

Information regarding the specific application of this compound as a precursor in the agrochemical industry is not available in the provided search results. While related fluorinated compounds, such as those leading to phthalides, have applications in fungicides, a direct link to this particular methyl benzoate (B1203000) is not established. ossila.com

Specialty Chemical Development

This compound, and more directly its parent carboxylic acid, 2-fluoro-6-methylbenzoic acid, are important intermediates in the synthesis of specialty chemicals, particularly for the pharmaceutical industry. ossila.com 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of Avacopan, a C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist used for treating anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis. ossila.com

Furthermore, this fluorinated benzoic acid is instrumental in creating potent epidermal growth factor receptor (EGFR) inhibitors. ossila.com In this synthetic pathway, the methyl group of 2-fluoro-6-methylbenzoic acid undergoes radical bromination, which allows for subsequent nucleophilic substitution. The carboxylic acid group is then used to form an amide bond, linking it to the allosteric motif of the inhibitor. ossila.com The role of this compound in these processes would be as a protected form of the carboxylic acid or as a direct precursor to it.

Specialty Chemical Application Role of Precursor (2-Fluoro-6-methylbenzoic acid)
AvacopanTreatment of ANCA-associated vasculitisKey building block ossila.com
EGFR InhibitorCancer therapyStarting material for multi-step synthesis ossila.com

Role in Material Science Applications

The incorporation of fluorine into molecules can bestow unique properties such as enhanced thermal stability, low surface energy, and specific organizational characteristics, making fluorinated compounds valuable in material science. researchgate.net The structure of this compound, containing a fluorinated benzene (B151609) ring, suggests its potential as a building block for advanced organic materials.

Synthesis of Advanced Organic Materials

The synthesis of advanced materials like liquid crystals and polymers often utilizes aromatic cores that can be modified to fine-tune the material's properties. The introduction of substituents like fluorine and methyl groups can influence molecular packing, phase behavior, and other physical characteristics. researchgate.net

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their molecular structure typically consists of rigid cores and flexible tails. colorado.edu The synthesis of new liquid crystalline materials is an active area of research, with a focus on creating molecules that exhibit specific mesomorphic properties. uobasrah.edu.iq

The introduction of lateral groups, such as a methyl group, and polar atoms like fluorine onto the rigid core of a liquid crystal molecule can significantly affect its properties. researchgate.net For instance, the presence of a lateral methyl group can lower the melting point and alter the transition temperatures between different liquid crystalline phases (e.g., nematic, smectic). researchgate.net Fluorine substitution can introduce polarity and influence intermolecular interactions, which can stabilize certain mesophases. researchgate.net While a direct synthesis of a liquid crystal using this compound is not documented in the provided results, its structure, possessing both a methyl group and a fluorine atom on an aromatic ring, makes it a plausible candidate as a precursor for designing new liquid crystal molecules. researchgate.netresearchgate.net

Phase Type Description
NematicMolecules have directional order but no positional order. colorado.edu
SmecticMolecules have directional order and are arranged in layers. colorado.edu

Fluorinated polymers are known for their desirable properties, including chemical resistance, thermal stability, and low refractive index. researchgate.net The introduction of fluorine-containing monomers into a polymer chain can significantly enhance its performance characteristics. researchgate.net For example, methyl 2-fluoroacrylate is used as a raw material for the manufacture of various polymeric products. google.com

The synthesis of polymers from monomers containing rigid aromatic groups, such as those that could be derived from this compound, is a strategy for creating materials with high thermal stability and specific mechanical properties. The fluorine atom in the benzoate structure could contribute to creating polymers with low surface energy and hydrophobicity. researchgate.net Research into fluorinated poly(meth)acrylates shows that the incorporation of fluorine provides these unique and desirable properties. researchgate.net Therefore, this compound represents a potential monomer or a precursor to a monomer for the development of novel high-performance polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.